Scaffold Selectivity: Pyrazolo[4,3-d]pyrimidine Core vs. Purine Scaffold in CDK Inhibition
The pyrazolo[4,3-d]pyrimidine scaffold, for which 7-bromo-1H-pyrazolo[4,3-d]pyrimidine serves as a key synthetic intermediate, demonstrates distinct kinase inhibition profiles compared to the structurally related purine scaffold. Moravcová et al. identified substituted pyrazolo[4,3-d]pyrimidines as novel CDK1/cyclin B inhibitors through systematic screening among purine analogs [1]. While the parent 7-bromo compound is an intermediate rather than the final bioactive molecule, its scaffold enables access to CDK1 inhibitors with antiproliferative activity against K-562 leukemia cells [1]. The pyrazolo[4,3-d]pyrimidine core provides different hydrogen-bonding patterns to the kinase hinge region compared to purines, arising from the altered nitrogen atom positioning [1].
| Evidence Dimension | Kinase inhibition and antiproliferative activity |
|---|---|
| Target Compound Data | Pyrazolo[4,3-d]pyrimidine scaffold derivatives demonstrate CDK1/cyclin B inhibitory activity and K-562 antiproliferative effects [1] |
| Comparator Or Baseline | Purine-based CDK inhibitors (baseline scaffold) |
| Quantified Difference | Distinct selectivity profile; scaffold enables novel inhibitor identification not observed in purine analog screening |
| Conditions | CDK1/cyclin B enzyme inhibition assay; K-562 human chronic myelogenous leukemia cell proliferation assay [1] |
Why This Matters
Procurement of 7-bromo-1H-pyrazolo[4,3-d]pyrimidine provides access to a scaffold class with validated differentiation from purine-based kinase inhibitors, enabling exploration of distinct chemical space in CDK-targeted drug discovery.
- [1] Moravcová D, Kryštof V, Havlíček L, et al. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2003;13(18):2989-2992. View Source
